molecular formula C7H10N2O B12972688 1,2-Dimethyl-1H-pyrrole-3-carboxamide

1,2-Dimethyl-1H-pyrrole-3-carboxamide

Cat. No.: B12972688
M. Wt: 138.17 g/mol
InChI Key: CPECNDIGIFHFKM-UHFFFAOYSA-N
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Description

1,2-Dimethyl-1H-pyrrole-3-carboxamide is a high-purity chemical compound offered for research and development purposes. It features the pyrrole-3-carboxamide scaffold, a structure recognized in medicinal chemistry for its potential in drug discovery. While the specific biological profile of this exact compound is under characterization, the broader class of pyrrole-3-carboxamides has been identified as a valuable template in various therapeutic areas. Scientific literature reports that analogous structures, specifically the 2,4-dimethyl-1H-pyrrole-3-carboxamide motif, are present in compounds evaluated for their in vitro anticancer properties . Furthermore, the pyrrole-3-carboxamide core is a featured scaffold in investigational compounds targeting neurological pathways, including those associated with the serotonin receptor system (5-HT) for potential antidepressant therapies and the 5-HT6 receptor for cognitive enhancement . This compound serves as a versatile building block for chemists working in organic synthesis and medicinal chemistry. It is ideal for constructing novel molecular entities, exploring structure-activity relationships (SAR), and investigating new biological mechanisms. This product is intended for research use only by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult relevant safety data sheets and handle the material according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

1,2-dimethylpyrrole-3-carboxamide

InChI

InChI=1S/C7H10N2O/c1-5-6(7(8)10)3-4-9(5)2/h3-4H,1-2H3,(H2,8,10)

InChI Key

CPECNDIGIFHFKM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN1C)C(=O)N

Origin of Product

United States

Synthetic Methodologies for 1,2 Dimethyl 1h Pyrrole 3 Carboxamide and Its Core Structure

Classical and Contemporary Pyrrole (B145914) Ring Formation Strategies

The construction of the pyrrole ring is a cornerstone of synthetic organic chemistry, with a variety of methods developed to afford substituted pyrroles with high efficiency and control.

Paal-Knorr Condensation and its Derivatives

The Paal-Knorr synthesis stands as a venerable and widely utilized method for the preparation of substituted pyrroles. wikipedia.orgwikipedia.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or weakly acidic conditions, to yield the corresponding pyrrole. organic-chemistry.org The use of a primary amine, such as methylamine (B109427) in the context of synthesizing the N-methylated pyrrole core of our target compound, leads to the formation of N-substituted pyrroles. alfa-chemistry.com

The mechanism of the Paal-Knorr pyrrole synthesis is understood to proceed through the formation of a hemiaminal upon the attack of the amine on one of the protonated carbonyl groups. wikipedia.org Subsequent intramolecular attack by the amine on the second carbonyl group leads to a cyclic dihydroxy intermediate, which then undergoes dehydration to furnish the aromatic pyrrole ring. wikipedia.org The reaction conditions are generally mild, though the addition of a weak acid like acetic acid can accelerate the reaction. organic-chemistry.org It is crucial to avoid strongly acidic conditions (pH < 3), which can favor the formation of furan (B31954) byproducts. organic-chemistry.org

Modern variations of the Paal-Knorr synthesis have been developed to improve efficiency and substrate scope. For instance, microwave-assisted Paal-Knorr reactions have been shown to significantly reduce reaction times. researchgate.net Furthermore, Lewis acids can be employed as catalysts; for example, iron(III) chloride has been used to catalyze the condensation of 2,5-dimethoxytetrahydrofuran (B146720) with various amines in water, providing N-substituted pyrroles in good to excellent yields under mild conditions. organic-chemistry.org

Paal-Knorr Synthesis Variant Catalyst/Condition Key Features Reference
Classical Paal-KnorrPrimary amine, neutral/weakly acidicWell-established, mild conditions organic-chemistry.org
Microwave-AssistedMicrowave irradiationReduced reaction times researchgate.net
Iron-CatalyzedIron(III) chlorideMild conditions, aqueous medium organic-chemistry.org

Electrocyclic Ring Closure and Oxidation Sequences in Pyrrole-2- and Pyrrole-3-Carboxamide Synthesis

Electrocyclic reactions represent a powerful strategy for the formation of cyclic systems, including the pyrrole ring. libretexts.org These reactions are pericyclic processes that involve the intramolecular formation of a sigma bond between the termini of a conjugated pi system. masterorganicchemistry.commasterorganicchemistry.com The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules, which depend on the number of pi electrons and whether the reaction is promoted by heat (thermal) or light (photochemical). masterorganicchemistry.comyoutube.com For a 6π electron system, thermal conditions lead to a disrotatory ring closure, while photochemical conditions result in a conrotatory closure. masterorganicchemistry.com

In the context of pyrrole synthesis, an electrocyclic ring closure can be a key step in a one-pot method for preparing pyrrole-2-carboxylates and carboxamides. researchgate.net This approach can start from acyclic precursors which, upon reaction, form a 3,4-dihydro-2H-pyrrole intermediate. This intermediate is then oxidized in situ to the corresponding aromatic pyrrole. researchgate.net The oxidation can be achieved using stoichiometric oxidants or catalytically with systems like copper(II) and air. researchgate.net While this has been demonstrated for pyrrole-2-carboxamides, the principles can be adapted for the synthesis of the isomeric pyrrole-3-carboxamides.

Transition Metal-Catalyzed Pyrrole Syntheses

In recent years, transition metal catalysis has emerged as a highly versatile and efficient tool for the synthesis of heterocycles, including pyrroles. Catalysts based on palladium, ruthenium, iron, and copper have all been successfully employed.

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions, such as the direct arylation of pyrroles with aryl halides, have become a prominent method for functionalizing the pyrrole ring. nih.govresearchgate.net While often used for C-H functionalization at the C2 and C5 positions, specific directing groups can be employed to achieve regioselectivity. For instance, Pd(II)-catalyzed direct C3-(sp2)-H alkenylation of 2-N-alkylpyrroles has been achieved using a benzothiazole (B30560) directing group, furnishing E-alkenylation products with high regioselectivity. chemrxiv.org Such strategies could potentially be adapted for the introduction of other functionalities at the C3 position.

Ruthenium Catalysis: Ruthenium catalysts have proven effective in multicomponent reactions for the synthesis of pyrroles. acs.orgnih.gov A notable example is a highly regioselective three-component reaction involving ketones, amines, and vicinal diols, which proceeds with high atom-efficiency and a broad substrate scope. acs.org Ruthenium has also been used to catalyze the oxidative annulation of enamides with alkynes to afford N-acetyl substituted or N-unsubstituted pyrroles. nih.gov

Iron Catalysis: Iron, being an abundant and less toxic metal, is an attractive catalyst. Iron(III) chloride has been utilized in Paal-Knorr type syntheses. organic-chemistry.org Additionally, iron-catalyzed radical coupling reactions have been developed, such as the peroxidation–carbamoylation of alkenes with hydroperoxides and formamides, which could offer pathways to functionalized pyrrole precursors. rsc.org

Copper Catalysis: Copper-catalyzed reactions have been extensively used for pyrrole synthesis. researchgate.net For example, copper-mediated cyclization of oxime esters with β-ketoesters can produce polysubstituted pyrroles. nih.gov Copper catalysts can also be used in multicomponent reactions to prepare highly functionalized pyrroles under solvent-free conditions. researchgate.net Furthermore, copper-hydride catalyzed coupling of enynes and nitriles provides a route to N-H pyrroles with high regioselectivity. chemrxiv.org

Metal Catalyst Reaction Type Key Features Reference(s)
PalladiumDirect C-H AlkenylationHigh regioselectivity at C3 with directing group chemrxiv.org
RutheniumThree-Component ReactionHigh regioselectivity, atom-efficient acs.orgnih.gov
IronPaal-Knorr TypeMild conditions, environmentally benign organic-chemistry.org
CopperMulticomponent ReactionSolvent-free conditions, good yields researchgate.netrsc.org

Formation of the Carboxamide Moiety via Amidation Reactions

Once the pyrrole ring with the desired substitution pattern is in place, the final step in the synthesis of 1,2-dimethyl-1H-pyrrole-3-carboxamide is the formation of the carboxamide group at the C3 position. This is typically achieved through standard amidation reactions.

A common and effective method involves the reaction of a pyrrole-3-carboxylic acid with an amine in the presence of a coupling agent. google.com Coupling agents are employed to activate the carboxylic acid and facilitate the formation of the amide bond by removing the water molecule formed during the reaction. google.com A variety of coupling agents can be used, with cyclic alkyltriphosphonate anhydrides being a cost-effective and non-toxic option. google.com

Alternatively, the carboxamide can be formed by reacting an activated derivative of the pyrrole carboxylic acid, such as a pyrrole acid chloride, with the appropriate amine. rsc.org For instance, 2-(trichloroacetyl)pyrroles can serve as stable and effective surrogates for pyrrole acid chlorides. The trichloromethyl group acts as a good leaving group, allowing for smooth amide bond formation. rsc.org

A more recent, non-traditional approach involves the oxidative amidation of a pyrrole carboxaldehyde. nih.gov This method allows for the synthesis of primary, secondary, and tertiary pyrrole carboxamides from the corresponding aldehyde using catalytic amounts of n-Bu4NI and TBHP as an oxidant under mild conditions. nih.gov This reaction is proposed to proceed through a pyrrole acyl radical intermediate. nih.gov

Regioselective Synthesis Considerations in Pyrrole Carboxamide Formation

Achieving the desired regiochemistry, with the carboxamide group at the C3 position, is a critical aspect of the synthesis of this compound. The inherent reactivity of the pyrrole ring often favors substitution at the C2 and C5 positions. Therefore, synthetic strategies must be chosen carefully to ensure C3 functionalization.

In methods like the Paal-Knorr synthesis, the regiochemistry of the final product is determined by the structure of the 1,4-dicarbonyl precursor. To obtain a 3-carboxamide, the dicarbonyl starting material must already contain the precursor to the carboxamide group at the appropriate position.

For methods involving the functionalization of a pre-formed pyrrole ring, directing groups can be employed to control the position of substitution. As mentioned, a benzothiazole directing group at the C2 position can direct palladium-catalyzed alkenylation to the C3 position. chemrxiv.org Similar strategies could be envisioned for the introduction of a carboxyl or related group.

Furthermore, some synthetic methods are inherently regioselective. For example, the ruthenium-catalyzed three-component reaction of ketones, amines, and vicinal diols has been reported to be highly regioselective in producing substituted pyrroles. acs.org Similarly, the Barton-Zard pyrrole synthesis, a cyclocondensation between an α-nitroalkene and an activated isocyanide, can provide regiocontrolled access to pyrrole-2-carboxamides, and potentially be adapted for the 3-carboxamide isomer. acs.orgnih.gov Careful selection of starting materials and reaction conditions is paramount to achieving the desired this compound isomer.

Derivatization and Analog Synthesis of 1,2 Dimethyl 1h Pyrrole 3 Carboxamide

N-Substitution Strategies of the Pyrrole (B145914) Nitrogen

The nitrogen atom of the pyrrole ring, while part of an aromatic system, can undergo substitution reactions. The N-H proton is weakly acidic, with a pKa of about 16.5, allowing for deprotonation by a suitable base to form a pyrrolide anion. wikipedia.org This anion serves as a potent nucleophile that can react with various electrophiles.

Common strategies for N-substitution involve treating the pyrrole with a base followed by an alkyl halide, sulfonyl chloride, or benzoyl chloride to yield the corresponding N-substituted pyrrole. organic-chemistry.org The choice of the metal cation in the base and the solvent can influence the regioselectivity of the reaction, determining whether substitution occurs at the nitrogen or at a carbon atom. wikipedia.org More ionic nitrogen-metal bonds, such as those with sodium or potassium, in solvating solvents tend to favor N-alkylation. wikipedia.org

The Paal-Knorr synthesis is a classical and widely used method for preparing N-substituted pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. uctm.eduslideshare.net This reaction is often catalyzed by acids. Modern variations utilize catalysts like magnesium iodide (MgI2) or environmentally friendly heterogeneous catalysts such as specific aluminas (CATAPAL 200), which can facilitate the reaction under mild, solvent-free conditions with high yields. uctm.edumdpi.com

CatalystReactantsConditionsYieldReference
CATAPAL 200 Acetonylacetone, Primary Amines60°C, 45 min, solvent-free68-97% mdpi.com
Iron(III) chloride 2,5-Dimethoxytetrahydrofuran (B146720), Amines/SulfonamidesWater, mild conditionsGood uctm.edu
MgI2 etherate 1,4-Diketones, Primary AminesNot specifiedGood to Excellent uctm.edu

Modifications at Pyrrole Ring Carbon Positions (C2, C4, C5)

Functionalization of the carbon atoms within the pyrrole ring is crucial for creating structural diversity. A variety of modern synthetic methods, including cross-coupling reactions and oxidative amidations, have been developed to achieve this.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, particularly for introducing aryl substituents onto the pyrrole ring. nih.govmdpi.com This reaction typically involves the coupling of a bromopyrrole with an arylboronic acid in the presence of a palladium catalyst. nih.gov

A significant challenge in the Suzuki coupling of pyrroles is the potential for debromination as a side reaction, especially when the pyrrole nitrogen is unprotected. nih.gov To circumvent this, the nitrogen is often protected with a suitable group. While the tert-butyloxycarbonyl (BOC) group is common, it can be unstable under the reaction conditions. nih.gov The 2-(trimethylsilyl)ethoxymethyl (SEM) group has been shown to be a robust and effective protecting group for this purpose, allowing the reaction to proceed in high yields without the formation of debrominated by-products. nih.gov Highly active and stable palladium-phosphine catalysts have been developed that are effective for coupling various heteroaryl compounds, including pyrrole boronic acids, even in the presence of basic functional groups that could inhibit other catalysts. organic-chemistry.org

Typical Suzuki-Miyaura Reaction Conditions for Pyrroles:

Component Example Purpose Reference
Substrate SEM-protected bromopyrrole Pyrrole source nih.gov
Coupling Partner Arylboronic acid Source of aryl group nih.govmdpi.com
Catalyst Pd(dppf)Cl2, Pd(OAc)2 Facilitates C-C bond formation mdpi.comorganic-chemistry.org
Ligand Dialkylbiphenylphosphines Stabilizes and activates catalyst organic-chemistry.org
Base K2CO3, K3PO4 Activates boronic acid mdpi.comorganic-chemistry.org

| Solvent | Dimethoxyethane (DME), Toluene | Reaction medium | mdpi.comorganic-chemistry.org |

Oxidative Amidation Reactions Involving Pyrrole Carboxaldehyde

A non-traditional and efficient method for synthesizing pyrrole carboxamides involves the direct oxidative amidation of pyrrole carboxaldehydes. rsc.orgrsc.orgrsc.org This approach provides straightforward access to primary, secondary, and tertiary pyrrole carboxamides from readily available starting materials. rsc.orgresearchgate.net The reaction is typically carried out using catalytic amounts of tetrabutylammonium (B224687) iodide (nBu4NI or TBAI) and tert-butyl hydroperoxide (TBHP) as the oxidant under mild conditions. rsc.orgrsc.orgrsc.org

Mechanistic studies suggest that this reaction does not follow traditional ionic pathways but instead involves the formation of 2- or 3-pyrrole acyl radicals. rsc.orgrsc.orgresearchgate.net This radical-based mechanism is a key feature of the method's success. rsc.org The protocol is operationally simple, utilizes inexpensive reagents, and has been successfully applied to the synthesis of drug-like molecules. rsc.orgrsc.org The reaction works well with various amines, including primary amines, cyclic secondary amines like pyrrolidine (B122466) and piperidine, and formamides. rsc.orgrsc.org

Pyrrole AldehydeAmine SourceConditionsYieldReference
Pyrrole-2-carboxaldehydesN,N-DimethylformamideBu4NI (20 mol%), TBHP, 90°C75-78% rsc.org
Pyrrole-2-carboxaldehydePyrrolidineBu4NI (20 mol%), TBHP, 90°C92% rsc.org
Pyrrole-2-carboxaldehydePiperidineBu4NI (20 mol%), TBHP, 90°C94% rsc.org
Pyrrole-3-carboxaldehydesN,N-DimethylformamideBu4NI (20 mol%), TBHP, 80°C70-85% rsc.org

Strategies for Introducing Aryl and Alkyl Substituents

Beyond cross-coupling, several other strategies exist for attaching aryl and alkyl groups to the carbon framework of the pyrrole ring. Friedel-Crafts-type reactions can introduce alkyl groups, though rearrangements can sometimes occur. cdnsciencepub.com For instance, alkylation of methyl 2-pyrrolecarboxylate can yield 4-alkylated products, which can then be converted to 3-alkylpyrroles through reduction and decarboxylation. cdnsciencepub.com

The reaction of pyrroles with nitroalkenes under Friedel-Crafts conditions provides a direct route to 2-(2-nitroalkyl) pyrroles, which are versatile intermediates. researchgate.net Another approach involves the Wadsworth-Emmons olefination of aryl aldehydes to form acrylate (B77674) esters, which then react with tosylmethyl isocyanide (TosMIC) to afford 4-aryl-3-(methoxycarbonyl)-pyrroles. nih.gov A novel method for synthesizing 5-alkyl or 5-aryl substituted pyrrolines involves the iodide ion-induced ring expansion of N-vinyl aziridines, which can subsequently be aromatized to the corresponding pyrroles. nih.gov

Solid-Phase Synthesis Techniques for Pyrrole Carboxamide-Containing Polyamides

Solid-phase synthesis has revolutionized the production of complex oligomers like pyrrole-imidazole (Py-Im) polyamides, which are known for their ability to bind to the minor groove of DNA. nih.govacs.org This technique significantly reduces the synthesis time from months to days compared to traditional solution-phase methods. acs.orgcaltech.edu

The process involves attaching the initial building block to an insoluble resin support, such as Boc-β-alanine-Pam-resin. acs.orgcaltech.edu The polyamide chain is then assembled in a stepwise fashion through repeated cycles of deprotection and coupling. caltech.edu Two main strategies, based on Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups, are employed. acs.orgnih.gov Each cycle typically involves deprotection to free an amine, followed by coupling with the next activated carboxylic acid monomer. caltech.edu The choice of condensing agent is critical for forming the amide linkages efficiently. nih.gov Once the desired sequence is assembled, the polyamide is cleaved from the resin, often by aminolysis, which introduces a positive charge at the C-terminus. acs.org This methodology allows for the rapid synthesis of a large number of polyamides in quantities sufficient for biological and biophysical studies. acs.orgnih.gov

FeatureBoc-ChemistryFmoc-ChemistryReference
Protecting Group tert-butyloxycarbonyl9-fluorenylmethyloxycarbonyl acs.orgnih.gov
Deprotection Agent Trifluoroacetic acid (TFA)Piperidine caltech.edunih.gov
Resin Linkage Pam-resinNot specified acs.orgcaltech.edu
Coupling Yield >99%>99% caltech.edunih.gov
Typical Scale Milligram to 100 mgUp to 200 mg caltech.edunih.govgoogle.com
Key Advantage Well-established, robustOrthogonal to Boc, compatible with diverse synthesizers acs.orgnih.gov

Synthesis of Polyfunctional Pyrrole Scaffolds

The creation of pyrroles bearing multiple and varied functional groups is a key objective in medicinal chemistry and materials science. organic-chemistry.orgrsc.org Multicomponent reactions (MCRs) are a particularly efficient strategy for this, allowing for the construction of complex molecules in a single step from simple precursors. bohrium.comresearchgate.net Classical MCRs for pyrrole synthesis include the Hantzsch synthesis, which traditionally involves the reaction of a β-enaminone and an α-haloketone. researchgate.net

Modern approaches have expanded this repertoire significantly. A tandem reaction involving Michael addition and an intramolecular cyanide-mediated nitrile-to-nitrile cyclocondensation can produce tetrasubstituted NH-pyrroles from gem-diactivated acrylonitriles. organic-chemistry.org Another method involves a B(C6F5)3-catalyzed multicomponent reaction of vicinal tricarbonyl compounds, enamines, and various nucleophiles to install a functional group at the 5α position. rsc.org Cascade reactions initiated by C-H bond activation have also been developed. For example, N-alkoxycarbamoyl pyrroles can react with CF3-ynones to generate diversely functionalized pyrrolizines through a cascade process. rsc.org These advanced synthetic methods provide powerful and flexible routes to polyfunctional pyrrole scaffolds, enabling the systematic exploration of their chemical and biological properties. organic-chemistry.orgnih.gov

Reaction Mechanisms Involving 1,2 Dimethyl 1h Pyrrole 3 Carboxamide and Its Analogs

Radical Intermediates in Carboxamide Formation (e.g., Pyrrole (B145914) Acyl Radicals)

While traditional amidation reactions typically proceed through ionic pathways, recent research has uncovered a non-traditional approach for the synthesis of pyrrole carboxamides that involves the formation of pyrrole acyl radical intermediates. rsc.org This method provides a direct route to primary, secondary, and tertiary pyrrole carboxamides from pyrrole carboxaldehydes. rsc.org

The reaction is typically carried out using a catalytic amount of a substance like tetra-n-butylammonium iodide (nBu₄NI) with tert-butyl hydroperoxide (TBHP) serving as the oxidant. rsc.org Unlike conventional methods that might require harsh conditions, this oxidative amidation is operationally simple and utilizes inexpensive reagents under mild conditions. rsc.org

The proposed mechanism, a departure from standard ionic amidation, is initiated by the generation of a tert-butoxyl radical from TBHP. This radical then abstracts the formyl hydrogen from the pyrrole carboxaldehyde (e.g., 1-methyl-1H-pyrrole-2-carboxaldehyde) to generate a pyrrole acyl radical. This key intermediate can then react with an amine or a formamide (B127407) to ultimately yield the corresponding pyrrole carboxamide. rsc.org The involvement of these rarely postulated 2- or 3-pyrrole acyl radicals distinguishes this synthetic strategy. rsc.org Acyl radicals, in general, are versatile nucleophilic intermediates that can be generated from various precursors, including aldehydes, under mild conditions, often facilitated by photoredox catalysis. nih.gov

Table 1: Example of Oxidative Amidation via Pyrrole Acyl Radical

Starting Material Amine/Formamide Source Catalyst/Oxidant Product

Data sourced from a study on divergent synthesis of pyrrole carboxamides. rsc.org

Cycloisomerization Pathways in Pyrrole Ring Construction

The synthesis of the pyrrole ring itself can be achieved through various cycloisomerization reactions, where an acyclic precursor is converted into the heterocyclic ring system. These pathways are fundamental to creating substituted pyrroles, including analogs of 1,2-Dimethyl-1H-pyrrole-3-carboxamide.

One prominent method is the transition-metal-catalyzed cycloisomerization of alkynes. Copper-assisted cycloisomerization of alkynyl imines provides an efficient route to various pyrroles and fused heteroaromatic compounds. organic-chemistry.org Similarly, gold-catalyzed cascade reactions involving the hydroamination and cyclization of α-amino ketones with alkynes can produce substituted pyrroles with high regioselectivity. organic-chemistry.org Another approach involves the base-mediated intramolecular cyclization of N-propargylamines, which yields structurally diverse pyrroles in high yields. organic-chemistry.org

More complex cascades have also been developed. For instance, a copper(I)-catalyzed intramolecular redox cycloisomerization of 1H-indole N-tethered o-alkynylnitroarenes has been shown to produce C2-spiropseudoindoxyl compounds. acs.org Mechanistic studies suggest this transformation proceeds through an unusual anthranil (B1196931) intermediate, followed by a ring-opening spirocyclization and reduction cascade. acs.org The Piloty–Robinson pyrrole synthesis is another classical example where two equivalents of an aldehyde react with hydrazine, followed by a rsc.orgrsc.org-sigmatropic rearrangement and ring closure to form the pyrrole ring. wikipedia.org

Table 2: Selected Cycloisomerization Methods for Pyrrole Synthesis

Catalyst/Mediator Substrates Key Feature
Copper (Cu) Alkynyl Imines Efficient synthesis of pyrroles and fused systems. organic-chemistry.org
Gold (Au) α-Amino Ketones, Alkynes Cascade hydroamination/cyclization. organic-chemistry.org
Base N-Propargylamines Intramolecular cyclization. organic-chemistry.org

Mechanistic Aspects of Substituent Introduction and Functional Group Transformations

Once the pyrrole ring is formed, its functionalization can be achieved through various reactions that introduce new substituents or transform existing ones.

Substituent Introduction: The electron-rich nature of the pyrrole ring makes it highly susceptible to electrophilic aromatic substitution (EAS). researchgate.net Reactions like halogenation, nitration, and Friedel-Crafts acylation typically occur with a strong preference for substitution at the C2 (α) position over the C3 (β) position. libretexts.orgyoutube.com This regioselectivity is explained by the greater stabilization of the cationic intermediate (arenium ion) formed during attack at the C2 position, which can be delocalized over more atoms, including the nitrogen, compared to attack at C3. libretexts.org

However, achieving substitution at the less reactive β-position is a significant synthetic challenge. Recent advances have demonstrated that this selectivity can be controlled and even reversed. A rhodium-catalyzed C–H arylation has been developed that achieves the first general β-selective arylation of pyrroles with iodoarenes. acs.org The proposed mechanism involves the oxidative addition of the iodoarene to a Rh(I) complex, followed by C-H rhodation of the pyrrole to form a key diaryl-Rh(III) intermediate, which then reductively eliminates the β-arylated pyrrole. acs.org The steric influence of the N-substituent on the pyrrole is believed to be a critical factor in directing this unusual regioselectivity. acs.org

Functional Group Transformations: The functional groups on the pyrrole ring, such as the carboxamide, can undergo a variety of transformations. The amide bond itself can be formed through classical methods, such as reacting an amine with a pyrrole acid chloride surrogate like 2-(trichloroacetyl)pyrrole. rsc.org The -CCl₃ group in this reagent acts as an effective leaving group, facilitating smooth amide bond formation. rsc.org

Other transformations include the reduction of the pyrrole ring. Using reagents like zinc in acetic acid can reduce the ring to pyrroline, while stronger conditions with a nickel catalyst at high temperatures or hydriodic acid with red phosphorus can lead to full saturation, yielding pyrrolidine (B122466). mbbcollege.in Conversely, oxidation of the pyrrole ring with reagents like chromium trioxide results in the formation of a maleimide. mbbcollege.in The Vilsmeier-Haack reaction, using phosphorus oxychloride and dimethylformamide, is a standard method to introduce a formyl group onto the ring, typically at the 2-position, yielding a pyrrole-2-carbaldehyde. pharmaguideline.com The investigation of polyfunctional pyrroles has shown that selective transformations can be achieved, allowing for the targeted reaction of one functional group in the presence of others. sunderland.ac.uk

Theoretical and Computational Studies of 1,2 Dimethyl 1h Pyrrole 3 Carboxamide

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for this purpose.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For organic molecules like 1,2-Dimethyl-1H-pyrrole-3-carboxamide, a common and effective approach involves using the B3LYP hybrid functional combined with the 6-31G(d) basis set.

The B3LYP functional is a hybrid functional that incorporates a mixture of Hartree-Fock exchange with DFT exchange-correlation. This approach often provides a good balance between accuracy and computational cost, making it suitable for calculating the geometries and energies of small to medium-sized organic molecules. researchgate.netreddit.com The 6-31G(d) basis set, a Pople-style basis set, is a valence double-zeta basis set that includes polarization functions (d-functions) on heavy (non-hydrogen) atoms. reddit.com These polarization functions allow for more flexibility in describing the shape of molecular orbitals, which is crucial for accurately modeling bonding and electronic properties. This combination is widely used because it reliably predicts qualitative trends and molecular geometries. reddit.com

Theoretical studies on similar heterocyclic carboxamide systems have successfully employed B3LYP and other DFT methods to optimize ground-state geometries and analyze electronic properties. researchgate.netscielo.org.bo

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. schrodinger.com A smaller gap generally indicates higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This energy can often be correlated with the wavelengths of light a compound absorbs, as measured by UV-Vis spectroscopy. schrodinger.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole (B145914) ring, while the LUMO may be distributed over the carboxamide group and the ring. The calculated HOMO-LUMO gap provides a quantitative measure of the molecule's kinetic stability and its propensity to undergo electronic excitation. schrodinger.comnih.gov

The electron density distribution in the parent pyrrole molecule is not uniform. Due to the inductive effect of the nitrogen atom and resonance contributions, electron density is generally found to be lower on the carbons adjacent to the nitrogen (C2 and C5) and higher on the carbons further away (C3 and C4). stackexchange.com This is supported by experimental evidence, such as the molecule's dipole moment. stackexchange.com In this compound, this underlying distribution is modified by the substituents.

Parameter Energy (eV)
HOMO Energy -6.2
LUMO Energy -1.5

| HOMO-LUMO Gap (ΔE) | 4.7 |

The substitution of hydrogen atoms with methyl groups significantly influences the electronic properties of the pyrrole ring. Methyl groups are known to be electron-donating through an inductive effect. nih.gov In this compound, there are two such groups: one at the N1 position and another at the C2 position.

N-Methyl Group: The methyl group attached to the nitrogen atom increases the electron density within the pyrrole ring by pushing electrons towards it.

C2-Methyl Group: Similarly, the methyl group at the C2 position further enriches the ring with electron density.

Conformational Analysis and Stereochemistry

The three-dimensional structure and flexibility of a molecule are crucial for its interactions and properties. Conformational analysis investigates the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.

Rotation around the single bond connecting the pyrrole ring (at C3) and the carbonyl carbon of the carboxamide group is restricted due to partial double-bond character arising from resonance. This restriction leads to the existence of rotational stereoisomers, or rotamers. Computational studies on similar amide-substituted molecules have shown the presence of distinct syn and anti conformers. nih.gov

For this compound, two primary planar rotamers would be expected, defined by the relative orientation of the carbonyl group and the N-H bond of the pyrrole ring. A computational analysis could determine the relative energies of these conformers and the energy barrier to their interconversion. nih.gov Studies on related systems have identified activation energies for this rotation, indicating that both conformers could be observable at room temperature via techniques like NMR spectroscopy. nih.gov

Table 2: Hypothetical Relative Energies of Rotational Isomers (Note: This table is for illustrative purposes.)

Conformer Torsion Angle (N1-C2-C3-C=O) Relative Energy (kJ/mol) Population at 298K (%)
syn ~0° 0.0 (most stable) 75
anti ~180° 2.5 25

Quantum Chemical Calculations on Reaction Pathways (e.g., Transition States, Intermediate States)

Quantum chemical calculations are invaluable for mapping the potential energy surfaces of chemical reactions. These calculations can identify and characterize the structures and energies of reactants, products, intermediates, and, crucially, transition states. beilstein-archives.org

By locating the transition state for a given reaction involving this compound, chemists can calculate the activation energy, which is directly related to the reaction rate. For example, in cycloaddition reactions involving similar pyrrole derivatives, computational studies have been used to predict which regioisomers or diastereomers will be formed preferentially by comparing the activation barriers of competing pathways. beilstein-archives.org Mechanistic studies on the formation of pyrrole carboxamides have also pointed to the involvement of specific intermediates like pyrrole acyl radicals, a hypothesis that can be rigorously tested and explored through quantum calculations. rsc.org

Such computational investigations provide a detailed, step-by-step view of the reaction mechanism, offering insights that are often difficult or impossible to obtain through experimental means alone. beilstein-archives.org

Computational Prediction of Physicochemical Properties Relevant to Research (e.g., pKa, Proton Affinity, Tautomerism)

Theoretical and computational chemistry serve as powerful tools in modern drug discovery and chemical research, offering insights into the intrinsic properties of molecules like this compound. These methods allow for the prediction of various physicochemical parameters that are crucial for understanding a compound's behavior in a biological system, even before its synthesis and experimental evaluation. This section explores the computational prediction of key properties such as pKa, proton affinity, and tautomerism, which are fundamental to the rational design of new chemical entities.

Detailed Research Findings

While specific computational studies exclusively focused on this compound are not extensively detailed in publicly available literature, the principles of computational prediction for related pyrrole derivatives are well-established. researchgate.netnih.govnih.gov Computational approaches, including those based on density functional theory (DFT) and high-level ab initio calculations, are routinely used to model the properties of heterocyclic compounds. researchgate.net

pKa Prediction: The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target-binding interactions. For a molecule like this compound, computational methods can predict the pKa of the pyrrole nitrogen and the amide proton. The process typically involves calculating the Gibbs free energy of the protonated and deprotonated species in a solvent model. The accuracy of these predictions is highly dependent on the level of theory and the solvation model employed.

Proton Affinity: Proton affinity (PA) is a measure of a molecule's basicity in the gas phase. Computational studies can determine the most likely site of protonation, which for this compound could be the pyrrole nitrogen, the amide oxygen, or the amide nitrogen. By calculating the energy change upon protonation at each potential site, the most energetically favorable position can be identified. Studies on similar nitro-derivatives of pyrrole have shown that the protonation site can be influenced by the nature of the substituents on the pyrrole ring. researchgate.net

Tautomerism: Tautomerism, the equilibrium between two or more interconverting structural isomers, can significantly impact a molecule's biological activity and physicochemical properties. For this compound, potential tautomeric forms could involve the migration of a proton. Computational methods can predict the relative energies of different tautomers, thereby indicating the most stable form under various conditions. The stability of different tautomers is assessed by calculating their relative Gibbs free energies in different environments (gas phase or in a solvent).

The following tables provide hypothetical yet representative data that would be generated from such computational studies on this compound. These values are based on typical results for similar heterocyclic compounds and are for illustrative purposes.

Table 1: Predicted pKa Values for this compound

Ionizable GroupPredicted pKa
Pyrrole NH~17-19
Amide NH~19-21

Note: These are estimated values based on general principles of pyrrole and amide chemistry and are intended for illustrative purposes.

Table 2: Predicted Proton Affinity (PA) for Potential Protonation Sites of this compound

Protonation SitePredicted PA (kJ/mol)
Pyrrole N~850-870
Amide O~880-900
Amide N~820-840

Note: These are estimated values. The higher the PA, the more favorable the protonation at that site. These values suggest that the amide oxygen is the most likely site of protonation in the gas phase.

Table 3: Predicted Relative Energies of Tautomers of this compound

Tautomeric FormRelative Energy (kcal/mol)
Amide (original form)0 (Reference)
Imino-alcohol+10 to +15

Note: These are estimated values. A positive relative energy indicates that the tautomer is less stable than the reference amide form.

These computational predictions are invaluable for guiding synthetic efforts and for developing a deeper understanding of the structure-activity relationships of novel compounds in the pyrrole class. nih.gov

Structure Activity Relationship Sar Studies of 1,2 Dimethyl 1h Pyrrole 3 Carboxamide Derivatives

Impact of Substituents on Biological Recognition and Binding Affinity

The interaction of a ligand with its biological target is a highly specific process governed by its three-dimensional structure and electronic properties. For derivatives of 1,2-dimethyl-1H-pyrrole-3-carboxamide, modifications to the pyrrole (B145914) ring and the carboxamide moiety can dramatically alter their binding affinity and selectivity.

The electronic nature and size of substituents on the pyrrole-carboxamide scaffold are critical determinants of biological activity. Research on related pyrrole carboxamide systems has consistently shown that the introduction of specific groups can enhance potency.

Electron-Withdrawing Groups (EWGs): Attaching EWGs, such as halogens (F, Cl) or nitro groups, to an aromatic ring on the pyrrole core often leads to improved biological activity. For instance, in studies on pyrrole-2-carboxamide derivatives as anti-tuberculosis agents, the presence of phenyl and pyridyl groups with electron-withdrawing substituents on the pyrrole ring significantly enhanced their inhibitory effects. nih.govnih.gov Compounds featuring a 2,4-dichlorophenyl or fluorophenyl moiety demonstrated potent activity. nih.gov Conversely, strongly electron-withdrawing groups like trifluoromethyl (CF3) can sometimes decrease activity, indicating a fine balance is required. nih.gov The increased activity is often attributed to the modulation of the electronic character of the pyrrole ring, which can enhance interactions with the target protein.

Bulky Groups: The size and steric profile of substituents, particularly on the carboxamide nitrogen, play a pivotal role. The introduction of bulky, lipophilic groups like adamantyl or cyclohexyl has been shown to dramatically increase potency in related pyrrole-2-carboxamides. nih.gov One study found that replacing a smaller cyclohexyl group with a larger adamantyl group resulted in a more than 100-fold increase in anti-TB activity. nih.gov This suggests that a large, hydrophobic pocket exists in the target protein's binding site, which can be effectively occupied by these bulky moieties. In contrast, small groups or aromatic substituents in the same position led to a significant loss of potency. nih.gov

The following table summarizes the observed effects of different substituents on the activity of related pyrrole carboxamide derivatives.

PositionSubstituent TypeExample SubstituentsObserved Effect on Activity
Pyrrole Ring (Aryl substituent) Electron-Withdrawing2,4-dichlorophenyl, Fluorophenyl, Fluoro-pyridylGenerally increased potency nih.gov
Strongly Electron-WithdrawingTrifluoromethyl (CF3)Decreased potency nih.gov
Carboxamide Moiety (N-substituent) Bulky/LipophilicAdamantyl, CyclohexylSignificantly increased potency nih.gov
Small/AromaticMethyl, PhenylDecreased or lost potency nih.gov

The stability of a ligand-protein complex is largely determined by a combination of weak intermolecular forces, including hydrophobic interactions and hydrogen bonds. nih.gov These interactions are fundamental to the mechanism of action for pyrrole carboxamide derivatives.

Hydrogen-Bonding Interactions: Hydrogen bonds are directional interactions that contribute significantly to binding specificity and stability. nih.gov The carboxamide moiety (-CONH-) is a classic hydrogen bond donor (the N-H group) and acceptor (the C=O group). SAR studies on pyrrole-2-carboxamides have demonstrated that the hydrogens on both the pyrrole nitrogen and the carboxamide nitrogen are crucial for potency. nih.gov Replacing these hydrogens with methyl groups led to a dramatic reduction or complete loss of activity, underscoring the essential role of these specific hydrogen bonds in anchoring the ligand within the active site of the protein. nih.gov

Pharmacophore Identification and Design Principles for Pyrrole Carboxamide Scaffolds

A pharmacophore model represents the key steric and electronic features necessary for a molecule to interact with a specific biological target. For the pyrrole carboxamide scaffold, pharmacophore models have been developed based on the SAR of active compounds. nih.gov

A common pharmacophore model for this class of compounds, derived from inhibitors of the mycobacterial membrane protein MmpL3, includes the following key features:

Aromatic/Hydrophobic Region (S3 Pocket): Typically occupied by a substituted phenyl or pyridyl group attached to the pyrrole ring. This corresponds to a ring-aromatic feature in the model. nih.gov

Central Scaffold (S4 Pocket): The pyrrole-carboxamide core itself, which correctly positions the other functional groups. nih.gov

Hydrogen Bond Acceptor: The carbonyl oxygen of the carboxamide group is a critical hydrogen bond acceptor. nih.gov

Hydrophobic Feature (S5 Pocket): A large hydrophobic region that accommodates bulky substituents, such as an adamantyl or cyclohexyl group, attached to the carboxamide nitrogen. nih.gov

Design principles for developing new agents based on this scaffold involve modulating these key features. This includes exploring various electron-withdrawing and donating substituents on the aromatic ring to fine-tune electronic properties and steric bulk at the hydrophobic tail to maximize interactions with the target protein. nih.govsci-hub.se The goal is to achieve a balance of potent activity and favorable drug-like properties. researchgate.net

Comparative SAR Analysis with Related Heterocyclic Carboxamide Systems

The SAR of this compound derivatives can be further understood by comparing them to other heterocyclic carboxamide systems.

Thieno[3,2-b]pyrrole-5-carboxamides: This fused heterocyclic system has been explored for its activity as LSD1 inhibitors. nih.govresearchgate.net Like the pyrrole carboxamides, the activity of these compounds is highly dependent on the substituents on the carboxamide nitrogen and the aromatic rings. 3D-QSAR models for this scaffold have highlighted the importance of steric and electrostatic fields, reinforcing the general principles that bulky groups and specific electronic distributions are key to potency. nih.gov

2-Phenyl-1H-pyrrole-3-carboxamides: In the development of 5-HT6 receptor antagonists, this scaffold was compared to the more complex, fused 1H-pyrrolo[3,2-c]quinoline system. nih.gov Simplifying the core from the fused quinoline to the 2-phenyl-pyrrole significantly decreased binding affinity. This indicates that for some targets, additional aromatic surfaces and a more rigid conformation, as provided by fused ring systems, are necessary for optimal binding. However, further optimization of the simpler pyrrole scaffold, such as introducing fluorine substituents and specific amine moieties on the carboxamide, could recover some of the affinity. nih.gov

Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines: This class of fused heterocyclic systems, which incorporates a pyrrole ring linked to a carboxamide fragment, has been investigated as potential inhibitors of the SARS-CoV-2 main protease. researchgate.net The SAR studies again emphasize the role of the terminal carboxamide fragment in forming crucial interactions within the enzyme's active site. The nature of the substituent on the carboxamide was found to be critical for inhibitory activity. researchgate.net

This comparative analysis reveals common themes in the SAR of heterocyclic carboxamides: the amide moiety frequently acts as a key hydrogen-bonding anchor, while appended aromatic and bulky groups explore hydrophobic and aromatic binding pockets. The specific nature of the heterocyclic core (e.g., pyrrole, thiophene, fused systems) serves to orient these interacting groups in a precise three-dimensional arrangement required for binding to a particular biological target. nih.govresearchgate.net

Mechanisms of Biological Action of 1,2 Dimethyl 1h Pyrrole 3 Carboxamide and Its Analogs in Vitro Investigations

Enzyme Inhibition Mechanisms (e.g., BRD4 Bromodomains, Mycobacterial Membrane Protein Large 3 (MmpL3), Sterol 14α-Demethylase)

Analogs of 1,2-Dimethyl-1H-pyrrole-3-carboxamide have demonstrated significant inhibitory activity against several key enzymes implicated in disease pathogenesis.

Mycobacterial Membrane Protein Large 3 (MmpL3): The MmpL3 protein is an essential transporter in Mycobacterium tuberculosis, making it a prime target for novel antitubercular agents. nih.gov Pyrrole-carboxamide derivatives have been identified as potent inhibitors of MmpL3. nih.govnih.gov For instance, a series of pyrrole-2-carboxamides were designed using a structure-guided strategy and showed potent activity against drug-resistant tuberculosis strains, with most compounds exhibiting a minimum inhibitory concentration (MIC) below 0.016 μg/mL. nih.govnih.gov The 1,5-diarylpyrrole derivative BM212 was also confirmed to target the MmpL3 protein. researchgate.netnih.gov These compounds function by obstructing the transporter's role in mycolic acid biosynthesis. nih.govacs.org

Sterol 14α-Demethylase (CYP51): This enzyme is a critical component in the biosynthesis of ergosterol (B1671047) in fungi and is a major target for antifungal drugs. nih.gov Pyrrole (B145914) derivatives have emerged as effective inhibitors of sterol 14α-demethylase. nih.gov A study on novel 3,4-dimethyl-1H-pyrrole-2-carboxamide analogues revealed their potential as antifungal agents by targeting this enzyme. nih.gov Another series of 2-amino-1,5-diaryl-1H-pyrrole-3-carbonitrile derivatives also showed potent inhibitory effects on 14α-demethylase from Candida albicans. nih.gov Specifically, compound 9b from this series demonstrated a very high inhibitory effect with an IC₅₀ of 0.0013 µM. nih.gov These inhibitors typically work by having a nitrogen atom in their heterocyclic ring coordinate with the heme iron atom in the enzyme's active site, thereby blocking substrate access. nih.gov

BRD4 Bromodomains: The Bromodomain and Extra-Terminal Domain (BET) family of proteins, particularly BRD4, are epigenetic readers that recognize acetylated lysine (B10760008) residues on histones and are implicated in cancer and inflammation. nih.govnih.gov While direct inhibition by this compound is not extensively documented, related pyrrole-containing scaffolds have yielded potent BRD4 inhibitors. For example, pyrrolopyridone analogues have been studied for their selective inhibition of the second bromodomain (BD2) of BRD4. researchgate.net The development of such inhibitors showcases the utility of the pyrrole core in designing molecules that can disrupt critical protein-protein interactions in gene transcription. nih.gov

Interactive Table: Enzyme Inhibition by Pyrrole-Carboxamide Analogs

Compound Series Target Enzyme Potency (IC₅₀ / MIC) Reference
Pyrrole-2-carboxamides MmpL3 MIC < 0.016 µg/mL nih.govnih.gov
2-amino-1,5-diaryl-1H-pyrrole-3-carbonitrile (cpd 9b) Sterol 14α-Demethylase IC₅₀ = 0.0013 µM nih.gov
Pyrrolopyridone Analogues BRD4 (BD2) Selective Inhibition researchgate.net

Receptor Binding and Modulation (e.g., Serotonin (B10506) Receptors 5-HT(2A), 5-HT(2C), 5-HT6R, Serotonin Transporter)

The pyrrole-3-carboxamide scaffold is a key feature in compounds designed to modulate serotonergic systems.

Serotonin Receptors 5-HT(2A), 5-HT(2C), and Serotonin Transporter (SERT): In the search for novel antidepressants, researchers have synthesized and evaluated arylpiperazine-containing pyrrole-3-carboxamide derivatives. nih.gov A key lead compound, N-(3-(4-(2,3-dichlorophenyl)piperazin-1-yl)propyl)-1,2-dimethyl-5-phenyl-1H-pyrrole-3-carboxamide, was the basis for structural modifications aimed at improving binding affinity for 5-HT(2A) and 5-HT(2C) receptors and the serotonin transporter (SERT). nih.gov These receptors and the transporter are well-established targets for antidepressant medications, and simultaneous modulation can offer a broader spectrum of activity. The interaction of these compounds with the receptors involves specific binding within the ligand pocket, influencing downstream signaling pathways. researchgate.net

Serotonin Receptor 5-HT6R: The 5-HT6 receptor is a promising target for treating cognitive deficits. nih.gov A significant finding was the development of 2-phenyl-1H-pyrrole-3-carboxamide as a novel scaffold for 5-HT6R inverse agonists. nih.govresearchgate.net This scaffold was derived from the structural degradation of a more complex 1H-pyrrolo[3,2-c]quinoline system. nih.govacs.org This modification shifted the compound's functional activity from neutral antagonism to inverse agonism, a property that can be beneficial for reducing the receptor's constitutive activity. nih.gov The identified lead compound from this work, an arylsulfonamide of 2-phenylpyrrole-3-carboxamide, demonstrated high selectivity and inverse agonism at the 5-HT6R. nih.govacs.org

Interactive Table: Binding Affinity of Pyrrole-Carboxamide Analogs at Serotonin Targets

Compound Scaffold Target Binding Affinity (Kᵢ) Activity Profile Reference
Arylpiperazine-pyrrole-3-carboxamides 5-HT(2A), 5-HT(2C), SERT Not specified Antagonist/Inhibitor nih.gov
2-Phenyl-1H-pyrrole-3-carboxamide (cpd 8) 5-HT6R 106 nM Inverse Agonist nih.govacs.org
2-Phenyl-1H-pyrrole-3-carboxamide (cpd 7) 5-HT6R 208 nM Inverse Agonist nih.govacs.org

Molecular Docking Studies to Elucidate Ligand-Target Interactions and Binding Modes

Computational molecular docking is a powerful tool used to predict and analyze the binding of ligands to their macromolecular targets, providing insights into interaction mechanisms at an atomic level.

MmpL3 Inhibitors: For pyrrole-2-carboxamide inhibitors of MmpL3, docking studies were performed based on the crystal structure of the M. smegmatis MmpL3. nih.govnih.gov These studies helped identify the binding pocket and revealed that the inhibitors form a hydrophobic enclosure with key residues such as LEU637, TYR641, PHE644, and PHE255. nih.gov This computational approach was integral to the structure-guided design of new, potent antitubercular agents. nih.govacs.org

Sterol 14α-Demethylase Inhibitors: Molecular docking of 3,4-dimethyl-1H-pyrrole-2-carboxamide analogues into the active site of sterol 14α-demethylase from Aspergillus fumigatus revealed a highly spontaneous binding ability. nih.govresearchgate.net The simulations suggested that these compounds bind within the enzyme's access channel but away from the catalytic heme iron. nih.govresearchgate.net This binding mode is significant as it implies a mechanism of inhibition that might avoid the adverse side effects associated with direct heme iron interaction seen with some existing antifungal drugs. nih.gov Docking studies were also used to rationalize the dual inhibitory activities of other pyrrole derivatives against both DNA gyrase and 14-α demethylase. nih.gov

5-HT6R Ligands: To understand the interaction of the 2-phenyl-1H-pyrrole-3-carboxamide scaffold with the 5-HT6 receptor, molecular docking was employed. nih.gov These studies helped to reveal common pharmacophore features for 5-HT6R antagonists. The model showed the 2-phenyl-1H-pyrrole-3-carboxamide acting as an aromatic hydrophobic site, an N1-sulfonyl group on the pyrrole as a hydrogen bond acceptor, and an alicyclic amine in the carboxamide fragment providing a positively ionizable atom, all of which are crucial for binding. nih.govacs.org

Influence of Substituent Effects on Binding Affinity and Selectivity in Biological Systems

The biological activity of the pyrrole-carboxamide core is highly tunable through the strategic placement of various chemical substituents. Structure-activity relationship (SAR) studies are crucial for optimizing binding affinity and selectivity.

MmpL3 Inhibitors: SAR studies on pyrrole-2-carboxamide derivatives revealed that attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring significantly improved anti-tuberculosis activity. nih.govnih.govacs.org Furthermore, attaching bulky substituents to the carboxamide portion of the molecule also enhanced the inhibitory potency. nih.govacs.org This indicates that both electronic effects and steric bulk are critical determinants for effective MmpL3 inhibition.

Serotonin Receptor Ligands: For compounds targeting serotonin receptors, SAR studies have been equally informative. In the development of 5-HT6R inverse agonists, replacing a larger 1H-pyrrolo[3,2-c]quinoline scaffold with the more streamlined 2-phenyl-1H-pyrrole-3-carboxamide core was a key first step. nih.govacs.org Subsequent SAR exploration showed that substitutions on the 2-phenyl ring, such as with a fluorine atom, could modulate affinity and pharmacokinetic properties. nih.govacs.org In the series targeting 5-HT(2A), 5-HT(2C), and SERT, structural modifications around the N-(3-(4-(2,3-dichlorophenyl)piperazin-1-yl)propyl)-1,2-dimethyl-5-phenyl-1H-pyrrole-3-carboxamide lead compound were performed to enhance binding affinity and reduce off-target effects. nih.gov These studies underscore the fine balance required in substituent choice to achieve the desired pharmacological profile.

Medicinal Chemistry Applications and Drug Design Strategies

1,2-Dimethyl-1H-pyrrole-3-carboxamide as a Privileged Scaffold for Novel Bioactive Compound Synthesis

The term "privileged scaffold" refers to molecular frameworks that can bind to multiple biological targets, serving as a robust platform for designing compound libraries. hebmu.edu.cn The pyrrole (B145914) ring system is recognized as such a scaffold due to its presence in a multitude of bioactive natural products and synthetic drugs. rsc.orghebmu.edu.cn The diverse pharmacophores associated with the pyrrole structure enable the generation of extensive libraries of lead molecules with a broad range of pharmacological profiles. researchgate.net

The this compound core is a specific example of this privileged structure. Its inherent chemical features—an aromatic five-membered nitrogen-containing ring coupled with a carboxamide group—provide key hydrogen bonding and hydrophobic interaction points crucial for molecular recognition at biological targets. quora.comquora.com The methyl groups at the 1 and 2 positions of the pyrrole ring contribute to the molecule's lipophilicity and can influence its orientation within a binding pocket.

Researchers have utilized this framework to synthesize a wide range of derivatives with potential therapeutic applications. For instance, the pyrrole-imidazole alkaloids, a family of marine sponge-derived metabolites with significant biological activities, feature a signature pyrrole carboxamide moiety. nih.gov Synthetic efforts toward these complex natural products often involve strategies for introducing or building upon a pyrrole carboxamide core. nih.gov The development of compounds like 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives for anticancer applications further underscores the utility of this scaffold in creating new therapeutic leads. nih.gov

The table below showcases examples of bioactive compounds built upon the pyrrole carboxamide scaffold, highlighting the diversity of targets.

Compound ClassTarget/ActivityScaffold
Pyrrolo[1,2-b]pyridazine-3-carboxamidesJanus kinase (JAK) inhibitorsPyrrolo[1,2-b]pyridazine-3-carboxamide
Thieno[3,2-b]pyrrole-5-carboxamide derivativesLysine-specific demethylase 1 (LSD1) inhibitorsThieno[3,2-b]pyrrole-5-carboxamide
Pyrrole-3-carboxamide derivativesEnhancer of zeste homolog 2 (EZH2) inhibitorsPyrrole-3-carboxamide
Pyrrole-2-carboxamide derivativesMycobacterial membrane protein large 3 (MmpL3) inhibitorsPyrrole-2-carboxamide

This table presents examples of different pyrrole carboxamide-based scaffolds and their associated biological targets, illustrating the privileged nature of this structural framework in drug discovery. nih.govnih.govrsc.orgnih.gov

Molecular Hybridization Approaches in Pyrrole Carboxamide Derivative Design

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (structural units with known biological activity) into a single hybrid molecule. This approach aims to create new compounds with improved affinity, selectivity, or a dual-mode of action, potentially overcoming drug resistance. nih.govnih.gov The pyrrole carboxamide scaffold is an excellent candidate for this strategy.

A notable example involves the synthesis of a new series of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing a benzimidazole (B57391) moiety. nih.gov This molecular hybridization approach led to the discovery of a compound, 5-(1H-benzo[d]imidazol-2-yl)-N-(1-cyclohexylethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide, which demonstrated significant antiproliferative activity against specific human cancer cell lines. nih.gov

In another study, researchers developed novel pyrrole derivatives and their cinnamic acid hybrids as dual inhibitors of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), two key enzymes in the inflammatory pathway. nih.govnih.gov The resulting pyrrole–cinnamate hybrids showed a promising combination of in vitro inhibitory activities against both enzymes, highlighting the potential of this strategy to generate multi-target agents for treating inflammatory conditions. nih.gov

The table below illustrates the concept of molecular hybridization with pyrrole carboxamide derivatives.

Hybrid Compound StructureConstituent PharmacophoresResulting Biological Activity
2,4-dimethyl-1H-pyrrole-3-carboxamide-benzimidazole2,4-dimethyl-1H-pyrrole-3-carboxamide + BenzimidazoleAnticancer (antiproliferative)
Pyrrole-cinnamate hybridsPyrrole derivative + Cinnamic acidDual COX-2/LOX inhibition

This table provides examples of hybrid molecules created by combining the pyrrole carboxamide scaffold with other pharmacophores to achieve novel or enhanced biological activities. nih.govnih.gov

Computer-Aided Drug Design (CADD) in Pyrrole Carboxamide Optimization

Computer-Aided Drug Design (CADD) utilizes computational methods to accelerate the drug discovery process, from hit identification to lead optimization. criver.com By modeling drug-target interactions and predicting compound properties, CADD saves significant time and resources compared to traditional experimental screening. nih.gov These approaches have been instrumental in the development of various pyrrole carboxamide derivatives. nih.govrsc.org

CADD methodologies are broadly classified as either structure-based or ligand-based. Structure-based design relies on the known 3D structure of the biological target, while ligand-based methods use the properties of known active molecules to guide the design of new ones. criver.comresearchgate.net

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This method was successfully applied to discover a novel series of pyrrole-2-carboxamide inhibitors of p38α MAP kinase. nih.gov By screening commercially available analogues and evaluating their properties, researchers could rapidly assess the series' potential for further lead optimization. nih.gov

Once a hit is identified, lead optimization involves modifying its chemical structure to improve properties like potency, selectivity, and pharmacokinetics. Molecular docking, a key CADD tool, is often used in this phase. Docking predicts the preferred orientation of a molecule when bound to a target, providing insights into the binding mode and guiding structural modifications. biointerfaceresearch.com For example, docking studies on thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors helped to explain structure-activity relationships and explore potential directions for optimization. nih.gov Similarly, in the design of pyrrole-coupled carbothioamide derivatives against MRSA, molecular docking was used to simulate drug-target interactions. biointerfaceresearch.com

A crucial aspect of drug development is ensuring that a compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. mdpi.com Poor pharmacokinetic profiles are a major cause of failure in clinical trials. In silico ADME prediction tools are now integral to the early stages of drug discovery, allowing researchers to filter out compounds with undesirable properties before committing to costly synthesis and testing. pensoft.net

Numerous studies on pyrrole carboxamide derivatives have incorporated in silico ADME predictions. For a series of 2,4-dimethyl-1H-pyrrole-3-carboxamide-benzimidazole hybrids, a computational ADME study confirmed that the lead compound possessed significant drug-like properties and predicted good oral bioavailability. nih.gov In the development of novel pyrrole–cinnamate hybrids, in silico calculations were performed to predict their ADMET (ADME and toxicity) properties and drug-likeness. nih.govnih.gov These predictions help prioritize which compounds should be synthesized and advanced to further testing. nih.gov

The following table summarizes key ADME parameters often predicted using CADD tools for pyrrole derivatives.

ADME ParameterDescriptionImportance in Drug DesignExample Finding for a Pyrrole Derivative
GI Absorption The extent to which a drug is absorbed from the gastrointestinal tract.Predicts oral bioavailability.New pyrrole derivatives designed as anticancer agents were predicted to be well-absorbed from the GIT. researchgate.net
Blood-Brain Barrier (BBB) Permeation The ability of a drug to cross the BBB and enter the central nervous system.Desirable for CNS targets; undesirable for peripheral targets to avoid side effects.Novel pyrrolo[2,3-b]pyrrole (B13429425) derivatives were predicted to have no BBB permeation, suggesting a lack of CNS side effects. mdpi.com
P-glycoprotein (P-gp) Substrate Whether a compound is a substrate for the P-gp efflux pump, which can remove drugs from cells.Non-substrates may have better bioavailability and be less prone to resistance. researchgate.netSome designed pyrrole compounds were predicted not to be P-gp substrates, indicating a lower chance of drug resistance. researchgate.net
CYP450 Inhibition Inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism.Inhibition can lead to drug-drug interactions.Investigated pyrrole compounds were generally not predicted to inhibit key CYP enzymes like CYP1A2. researchgate.net

This table outlines important ADME properties and their relevance, with examples drawn from in silico studies on various pyrrole derivatives.

Development of Novel Research Probes and Tool Compounds Based on Pyrrole Carboxamide Frameworks

Beyond their role as therapeutic candidates, molecules based on the pyrrole carboxamide scaffold also serve as valuable research probes and tool compounds. These chemical tools are designed to selectively interact with a specific biological target, allowing researchers to investigate its function in cellular pathways and disease processes.

For example, pyrrole-based macrocycles have been developed as molecular probes for multimodal imaging techniques, which combine the strengths of different imaging modalities to visualize biological processes in vivo. researchgate.net In another application, diazocrowns containing a pyrrole residue have been synthesized as selective colorimetric probes for detecting heavy metal ions like lead(II) in solution. mdpi.com These compounds exhibit a distinct color change upon binding to the target ion, enabling its detection and quantification. mdpi.com The development of such probes is crucial for both environmental monitoring and understanding the biological roles of metal ions.

While direct examples of this compound being used as a research probe are less common in the literature, the adaptability of the broader pyrrole carboxamide framework demonstrates its high potential for creating such tools. By modifying the scaffold with appropriate functional groups, such as fluorophores or affinity tags, it is possible to design specific probes to study a wide range of biological targets and pathways.

Q & A

Basic: What are the critical steps in synthesizing 1,2-Dimethyl-1H-pyrrole-3-carboxamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves coupling pyrrole derivatives with acylating agents. For example, ethyl 3-methyl-1H-pyrrole-2-carboxylate can be reacted with substituted benzoyl chlorides (e.g., 3-fluoro-2-iodobenzoyl chloride) under anhydrous conditions, yielding intermediates that are further functionalized. Key steps include:

  • Coupling reagents : Use of EDCI and HOBt for activating carboxylic acids, as seen in carboxamide synthesis .
  • Solvent optimization : DMF or DMSO under nitrogen to prevent hydrolysis.
  • Purification : Column chromatography or recrystallization to isolate products, with yields improved by adjusting stoichiometry (e.g., 1.2–1.5 equivalents of acylating agents) .

Basic: What analytical methods are recommended for characterizing this compound?

Answer:

  • NMR spectroscopy : Proton NMR (e.g., DMSO-d6) identifies substituent patterns (e.g., methyl groups at δ 2.22 ppm, aromatic protons at δ 6.32–7.57 ppm) .
  • Mass spectrometry : ESIMS confirms molecular ion peaks (e.g., m/z 402.2 for related compounds) .
  • HPLC : Validate purity (>95% via reverse-phase methods) .

Basic: What safety protocols are essential when handling pyrrole derivatives like this compound?

Answer:

  • PPE : Gloves, goggles, and lab coats.
  • First aid : For inhalation, move to fresh air; for skin/eye contact, rinse with water for 15+ minutes .
  • Ventilation : Use fume hoods during synthesis to avoid vapor exposure .

Advanced: How can substituent modifications on the pyrrole ring influence structure-activity relationships (SAR)?

Answer:

  • Fluorine/chlorine substitution : Enhances metabolic stability and binding affinity (e.g., fluorophenyl groups in analogs improve receptor interaction) .
  • Alkyl chain variations : Methyl groups reduce steric hindrance, while bulkier substituents may alter pharmacokinetics.
  • Validation : Pair synthetic modifications with computational docking (e.g., hybrid receptor-response models to predict bioactivity) .

Advanced: What computational approaches integrate effectively with experimental SAR studies?

Answer:

  • Receptor-based models : Use molecular docking to map interactions (e.g., extrapolate chemical features from agonist profiles of diverse receptors) .
  • Hybrid validation : Compare wet-lab data (e.g., NMR/ESIMS) with meta-analyses of existing datasets to resolve discrepancies .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

  • Methodological audit : Compare synthetic routes (e.g., purity differences in intermediates from vs. 13).
  • Analytical cross-check : Validate via LCMS/HPLC to rule out impurities .
  • Computational alignment : Reconcile divergent receptor-response clusters using multidimensional metrics .

Advanced: What strategies optimize the design of analogs for enhanced biological activity?

Answer:

  • Bioisosteric replacement : Substitute methyl groups with trifluoromethyl or cyano groups to modulate electronic effects .
  • Scaffold hybridization : Merge pyrrole cores with indole or quinoxaline moieties (see for indole-pyrrole hybrids) .
  • Iterative testing : Use dose-response assays to refine EC50 values after each modification .

Advanced: How can synthetic routes be validated for scalability in preclinical research?

Answer:

  • Intermediate characterization : Validate all intermediates via NMR and ESIMS to ensure reproducibility .
  • Yield optimization : Adjust coupling agents (e.g., EDCI vs. DCC) and reaction times (e.g., 12–24 hours) .

Advanced: What multi-method approaches validate pyrrole-carboxamide derivatives?

Answer:

  • Triangulation : Combine NMR (structural confirmation), ESIMS (molecular weight), and X-ray crystallography (if available).
  • Biological assays : Cross-validate in vitro activity with computational predictions to identify false positives .

Advanced: How can cross-disciplinary methods enhance research on pyrrole derivatives?

Answer:

  • Mixed-methods frameworks : Integrate synthetic chemistry with behavioral assays (e.g., receptor binding + in vivo toxicity studies).
  • Longitudinal analysis : Track compound stability and metabolite formation using LCMS and pharmacokinetic models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.